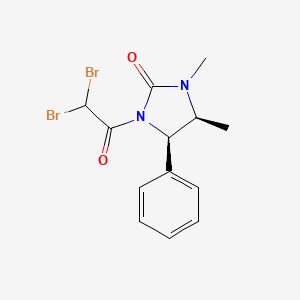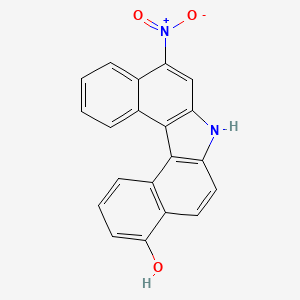
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .
Méthodes De Préparation
The synthesis of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves multiple steps. One common method includes the nitration of 7H-dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and bases for hydroxylation . Industrial production methods are less common due to the compound’s limited demand and its hazardous nature .
Analyse Des Réactions Chimiques
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur, especially at the nitro group, using reagents like halogens or sulfonic acids.
Applications De Recherche Scientifique
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to the formation of DNA adducts. This interaction is facilitated by enzymes such as CYP1A1, CYP1A2, and CYP1B1, which hydroxylate the compound at specific sites . The resulting DNA adducts can cause mutations and potentially lead to cancer .
Comparaison Avec Des Composés Similaires
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is similar to other polycyclic aromatic hydrocarbons like:
7H-Dibenzo(c,g)carbazole: This compound shares a similar structure but lacks the hydroxyl and nitro groups.
Carbazole: A simpler structure with only the nitrogen-containing ring fused to two benzene rings.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical behavior and biological activity .
Propriétés
Numéro CAS |
188970-84-5 |
|---|---|
Formule moléculaire |
C20H12N2O3 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-18-7-3-6-14-12(18)8-9-15-19(14)20-13-5-2-1-4-11(13)17(22(24)25)10-16(20)21-15/h1-10,21,23H |
Clé InChI |
YYUVNGQZBFTHEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


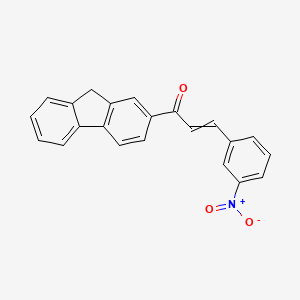
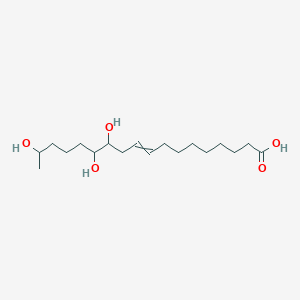
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
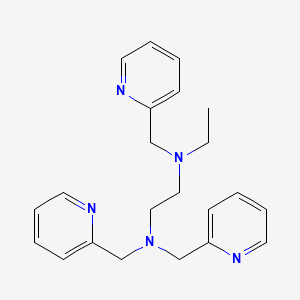
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
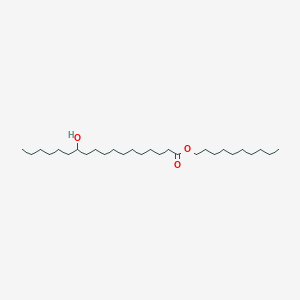
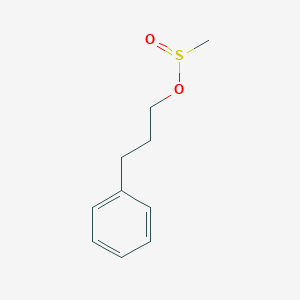
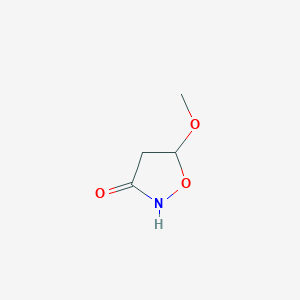
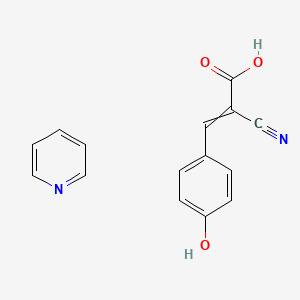
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)

![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
